molecular formula C10H11FO3 B3126472 5-(Dimethoxymethyl)-2-fluorobenzaldehyde CAS No. 334019-14-6

5-(Dimethoxymethyl)-2-fluorobenzaldehyde

Cat. No.: B3126472
CAS No.: 334019-14-6
M. Wt: 198.19 g/mol
InChI Key: FOACLZSTLHQPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethoxymethyl)-2-fluorobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a fluorine atom at the second position and a dimethoxymethyl group at the fifth position

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-(Dimethoxymethyl)-2-fluorobenzaldehyde serves as a building block in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It is used in research to study the mechanisms of various organic reactions.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of fluorinated aromatic compounds with biological systems.

Medicine:

    Drug Development: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as fluorinated polymers.

Future Directions

The future directions for “5-(Dimethoxymethyl)-2-fluorobenzaldehyde” would depend on its specific applications. For similar compounds, there has been interest in their synthesis, reactivity, and applications in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorobenzaldehyde derivative.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Catalysts: Employing efficient catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(Dimethoxymethyl)-2-fluorobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

    Oxidation: Formation of 5-(Dimethoxymethyl)-2-fluorobenzoic acid.

    Reduction: Formation of 5-(Dimethoxymethyl)-2-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the benzaldehyde core, affecting its reactivity and interactions with other molecules. The dimethoxymethyl group can also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

    5-(Methoxymethyl)-2-fluorobenzaldehyde: Similar structure but with a single methoxy group instead of a dimethoxymethyl group.

    2-Fluorobenzaldehyde: Lacks the dimethoxymethyl substitution.

    5-(Dimethoxymethyl)benzaldehyde: Lacks the fluorine substitution.

Uniqueness:

    Electronic Effects: The presence of both the fluorine atom and the dimethoxymethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions.

    Versatility: The compound’s structure allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(dimethoxymethyl)-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOACLZSTLHQPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)F)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A total of 2.49 g of 3-bromo-4-fluorobenzaldehyde dimethylacetal produced in Production Example I-4-a was dissolved in 20 ml of dry tetrahydrofuran. After cooling to −78° C. in an atmosphere of nitrogen gas, 8.5 ml of a 1.56 M solution of n-butyllithium in hexane was added. After stirring for 30 minutes, 1.0 ml of N,N-dimethylformamide was added and the mixture was heated to room temperature. To the reaction mixture was added aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate for two times. The organic layer was washed with water, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was purified and separated by silica gel column chromatography (ethyl acetate:hexane=1:12.5), to give 1.35 g of the title compound as a colorless oil.
Quantity
2.49 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

6.2 g of 2-Bromo-4-dimethoxymethyl-1-fluorobenzene was dissolved in 65 ml of tetrahydrofuran, and the solution was cooled to −60° C. under a nitrogen gas flow. 18 ml of 1.6M n-Butyl lithium in hexane was added dropwise and the mixture was stirred at −60° C. for 1 hour. 3.3 ml of N-Formylmorpholine was added thereto, and the reaction mixture was allowed to warm to room temperature. The mixture was stirred for 1 hour, then ice-cooled, and treated with water and ammonium chloride solution, then extracted with ethylacetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and evaporated. The residue was subjected to silica gel column chromatography, to give 2.8 g of the title compound (8% ethyl acetate-hexane).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethoxymethyl)-2-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-(Dimethoxymethyl)-2-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-(Dimethoxymethyl)-2-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-(Dimethoxymethyl)-2-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(Dimethoxymethyl)-2-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-(Dimethoxymethyl)-2-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.